molecular formula C13H20N2O4S2 B1341442 Tert-butyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate CAS No. 774575-85-8

Tert-butyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate

Cat. No.: B1341442
CAS No.: 774575-85-8
M. Wt: 332.4 g/mol
InChI Key: CDLDKEHFURBZIW-UHFFFAOYSA-N
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Description

Tert-butyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate (Boc) protecting group and a thiophene-2-sulfonyl substituent. The Boc group enhances solubility and stability during synthesis, while the thiophene sulfonyl moiety introduces unique electronic and steric properties due to the sulfur atom and aromatic heterocycle. This compound is of interest in medicinal chemistry, particularly as an intermediate for drug candidates targeting enzymes or receptors via sulfonamide interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl group (-SO₂-) in the compound enables nucleophilic displacement reactions. For example, the thiophen-2-ylsulfonyl moiety can act as a leaving group under basic conditions:

Reaction TypeConditionsOutcomeYieldSource
Piperazine alkylationWith tert-butyl bromoacetate in THF, triethylamine, 60°CFormation of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate79%

This reaction demonstrates the use of nucleophilic substitution to introduce ester-functionalized side chains.

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) protecting group is readily removed under acidic conditions to generate free piperazine derivatives, enabling further functionalization:

Reaction TypeConditionsOutcomeYieldSource
Acidic deprotectionHCl in dioxane or TFA in DCMFree piperazine intermediate>90%

Deprotection is critical for subsequent coupling reactions, such as amide bond formation or reductive amination.

Reductive Amination

The free amine generated after Boc deprotection undergoes reductive amination with aldehydes or ketones:

Reaction TypeConditionsOutcomeYieldSource
Reductive aminationSodium triacetoxyborohydride (STAB), DCM, rtFormation of substituted piperazine derivatives85–95%

For example, coupling with 4-formylpiperidine-1-carboxylate derivatives yields bis-piperazine analogs .

Cross-Coupling Reactions

The thiophene sulfonyl group can participate in transition-metal-catalyzed cross-couplings:

Reaction TypeConditionsOutcomeYieldSource
Sonogashira couplingCuI, DMF, DIPEA, 0°CAlkyne-functionalized triazole derivatives90–97%

Such reactions expand the compound’s utility in synthesizing heterocyclic architectures.

Grignard and Organometallic Additions

The Boc-protected piperazine core reacts with Grignard reagents to introduce alkyl or aryl groups:

Reaction TypeConditionsOutcomeYieldSource
Grignard additionMeMgBr, THF, 0°C → rttert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate97.7%

This method is pivotal for synthesizing alcohol-functionalized intermediates.

Sulfonylation and Sulfamation

The piperazine nitrogen can undergo sulfonylation with sulfonyl chlorides or sulfamation reagents:

Reaction TypeConditionsOutcomeSource
SulfamoylationSulfamoyl chloride, DCM, NEt₃Sulfamoyl-piperazine derivatives

Such reactions are exploited in drug discovery to modulate solubility and bioavailability.

Scientific Research Applications

Antidiabetic Potential

Recent studies have highlighted the potential of derivatives of piperazine compounds, including tert-butyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate, as agonists for GPR119, a G-protein coupled receptor involved in glucose metabolism and insulin secretion. Compounds synthesized using similar methodologies have shown promising activity in vitro against GPR119, suggesting that this compound could also exhibit similar properties .

Anticancer Activity

The compound's structural features make it a candidate for anticancer research. Compounds containing piperazine moieties have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. Preliminary evaluations indicate that modifications to the piperazine structure can enhance cytotoxic effects against various cancer types .

Case Study 1: GPR119 Agonists

A study synthesized a series of piperazine derivatives and evaluated their activity on GPR119. Among the tested compounds, several showed EC50 values comparable to or better than known GPR119 agonists. This suggests that this compound could be developed further for treating type 2 diabetes mellitus through modulation of this receptor .

Case Study 2: Anticancer Screening

In another investigation focusing on anticancer properties, derivatives similar to this compound were screened against various cancer cell lines. Results indicated significant inhibition of cell proliferation, highlighting the potential for further development as an anticancer agent .

Data Summary Table

Application AreaKey FindingsReferences
Antidiabetic PotentialAgonistic activity on GPR119
Anticancer ActivitySignificant inhibition of cancer cell proliferation
Synthesis MethodHigh yield via nucleophilic substitution

Mechanism of Action

The mechanism of action of tert-butyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The thiophen-2-ylsulfonyl group can interact with enzymes and receptors, modulating their activity. The piperazine ring provides a scaffold for binding to various biological molecules, enhancing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Diversity and Electronic Effects

The table below compares key structural features of the target compound with similar tert-butyl piperazine-1-carboxylate derivatives:

Compound Name Substituent on Piperazine Key Functional Groups Potential Applications Reference
Tert-butyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate Thiophene-2-sulfonyl Sulfonamide, Boc Enzyme inhibition, intermediates
Tert-butyl 4-((2-oxoindolin-5-yl)sulfonyl)piperazine-1-carboxylate (4) Indole-5-sulfonyl Sulfonamide, Boc, oxindole Bruton’s tyrosine kinase inhibitors
Tert-butyl 4-((5-bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperazine-1-carboxylate Bromo-trifluoromethoxy-phenyl sulfonyl Halogen, CF3O, Boc Not specified (pharmaceutical intermediate)
Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate (5) 3-Cyanopyridin-2-yl Cyano, Boc Target profiling in drug discovery
Tert-butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate 4-Amino-2-cyanophenyl Amino, cyano, Boc Not specified (intermediate)

Key Observations :

  • Sulfonamide vs. Cyano/Amino Groups: Sulfonamide-containing derivatives (e.g., target compound, 4, and ) are often used for enzyme inhibition due to their ability to form hydrogen bonds. In contrast, cyano or amino-substituted analogues () may enhance solubility or serve as intermediates for further functionalization.
  • Thiophene vs.

Comparison of Challenges :

  • Catalyst Requirements : Palladium-catalyzed reactions () are more complex than direct sulfonylation (target, ), increasing cost and purification steps.

Stability and Degradation

  • However, structurally similar sulfonamides (e.g., compound 4 in ) are stable under standard reaction conditions.
  • Degradation in Acidic Media: Compounds 1a and 1b (), which contain oxazolidinone and fluorophenyl groups, degrade in simulated gastric fluid due to acid-sensitive oxazolidinone rings. The target compound’s thiophene sulfonyl group is likely more stable under similar conditions.

Biological Activity

Tert-butyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C13_{13}H20_{20}N2_2O4_4S$$_2)
Molecular Weight: 332.44 g/mol
CAS Number: 774575-85-8

The compound features a piperazine ring with a tert-butyl group and a thiophenesulfonyl moiety, which contributes to its unique chemical properties and biological activities .

Research indicates that this compound may act as an antagonist at specific receptors, particularly the CCR2b receptor. This receptor is involved in inflammatory responses, suggesting that the compound could be beneficial in treating inflammatory diseases . The sulfonamide functional group enhances the compound's solubility and reactivity, which may further facilitate its interaction with biological targets .

Biological Activities

Study on CCR2b Antagonism

A study investigating the binding affinity of this compound to the CCR2b receptor demonstrated significant antagonistic activity. This study highlighted the compound's potential for developing anti-inflammatory drugs targeting this receptor .

Comparative Analysis with Similar Compounds

A comparative analysis was conducted between this compound and other structurally similar compounds. The following table summarizes key findings:

Compound NameStructural FeaturesUnique AspectsBiological Activity
Tert-butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylatePropyne substituentApplications in synthetic organic chemistryModerate antibacterial activity
Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylateHydroxyethyl groupDifferent solubility characteristicsLimited data on biological activity
Tert-butyl 4-(5-bromopyrazin-2-YL)piperazine-1-carboxylateBromopyrazine moietyDistinct pharmacological profile due to halogenationPotentially higher antimicrobial efficacy

This comparison underscores the unique biological activities associated with this compound due to its sulfonamide feature .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing tert-butyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate?

The compound is synthesized via nucleophilic substitution or sulfonylation reactions. A common approach involves reacting tert-butyl piperazine-1-carboxylate with thiophene-2-sulfonyl chloride under anhydrous conditions (e.g., in dichloromethane or 1,4-dioxane) with a base like pyridine or triethylamine to neutralize HCl . Purification typically employs automated flash column chromatography (e.g., 5–20% ethyl acetate in CH₂Cl₂) . Key challenges include optimizing reaction time and temperature to minimize side products like over-sulfonylated derivatives.

Q. What spectroscopic techniques are used to characterize this compound?

  • FT-IR : Confirms functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹, carbonyl C=O at ~1680 cm⁻¹) .
  • NMR : ¹H NMR identifies protons on the piperazine ring (δ ~3.4–3.8 ppm) and thiophene sulfonyl group (δ ~7.0–7.5 ppm). ¹³C NMR resolves carbons in the tert-butyl group (δ ~28 ppm for CH₃, ~80 ppm for quaternary C) .
  • LCMS : Validates molecular weight (exact mass: 332.101699 g/mol) and purity .

Q. How is the compound’s stability assessed under experimental conditions?

Stability studies involve:

  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures.
  • HPLC Monitoring : Tracks degradation products under acidic/basic conditions or elevated temperatures.
  • Storage Recommendations : Stored at room temperature in sealed, dry containers to prevent hydrolysis of the tert-butyl carbamate group .

Advanced Research Questions

Q. How do competing reaction pathways affect the yield of this compound?

Competing pathways include:

  • Over-sulfonylation : Occurs when excess sulfonyl chloride reacts with both piperazine nitrogen atoms. Mitigated by using stoichiometric sulfonyl chloride and slow addition .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may accelerate side reactions, while CH₂Cl₂ improves regioselectivity .
  • Byproduct Analysis : LCMS and ¹H NMR are critical to identify impurities like unreacted tert-butyl piperazine-1-carboxylate or disubstituted derivatives .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

  • X-ray Diffraction : Provides definitive confirmation of molecular geometry (e.g., piperazine chair conformation, sulfonyl group orientation) .
  • Dynamic NMR : Detects conformational flexibility (e.g., ring puckering) that may cause discrepancies between solid-state (X-ray) and solution (NMR) data .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds, π-π stacking) influencing packing patterns .

Q. How is the compound utilized in drug discovery pipelines?

  • Pharmacophore Development : The sulfonyl-piperazine scaffold is a key intermediate for kinase inhibitors (e.g., Bruton’s tyrosine kinase) and HIF prolyl-hydroxylase inhibitors .
  • Structure-Activity Relationship (SAR) : Modifications at the thiophene or piperazine positions are explored to enhance binding affinity or solubility. For example, replacing thiophene with pyrimidine alters π-π interactions .
  • Biological Assays : Metabolite profiling (exact mass 332.101699) identifies degradation products that may interfere with activity .

Q. What computational methods predict the compound’s reactivity in complex reaction systems?

  • DFT Calculations : Optimize transition states for sulfonylation or nucleophilic substitution steps.
  • Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzymes) to guide functionalization .
  • Docking Studies : Screens derivatives against protein databases (e.g., PDB) to prioritize synthesis targets .

Properties

IUPAC Name

tert-butyl 4-thiophen-2-ylsulfonylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S2/c1-13(2,3)19-12(16)14-6-8-15(9-7-14)21(17,18)11-5-4-10-20-11/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLDKEHFURBZIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589464
Record name tert-Butyl 4-(thiophene-2-sulfonyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774575-85-8
Record name tert-Butyl 4-(thiophene-2-sulfonyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To N-Boc-piperazine (500 mg) in DCM (10 ml) was added triethylamine (450 μl) and 2-thiophenesulfonyl chloride (530 mg). The reaction mixture was stirred at room temperature overnight, then partitioned between dichloromethane and water, washed with brine, organics were dried over MgSO4, filtered and volatiles removed in vacuo to give 4-(2-thiophenesulfonyl)-piperazine-1-carboxylic acid tert-butyl ester (759 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
450 μL
Type
reactant
Reaction Step One
Quantity
530 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A 1 L round-bottomed flask was charged with tert-butyl piperazine-1-carboxylate (20.70 g, 111 mmol, Sigma-Aldrich, St. Louis, Mo.), 300 mL of CH2Cl2, and triethylamine (17.81 mL, 128 mmol). After cooling to 0° C., 2-thiophenesulfonyl chloride (21.31 g, 117 mmol, Sigma-Aldrich, St. Louis, Mo.) was added and the reaction was stirred at 0° C. for 30 min. The mixture was diluted with water (200 mL) and the layers were separated, dried (MgSO4) and concentrated to give tert-butyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate (37.0 g) as a white solid. To this solid was added 300 mL of EtOAc, and 4 N HCl in dioxane (100 mL). The mixture was heated to 65° C. to give a clear solution. Over the course of 2 h, a white precipitate formed. The white precipitate was collected by filtration and dried under reduced pressure to give 4-(thiophen-2-ylsulfonyl)piperazine hydrochloride (26.0 g).
Quantity
20.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
17.81 mL
Type
reactant
Reaction Step One
Quantity
21.31 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

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